N-{(1Z)-3-{[2-(diethylamino)ethyl]amino}-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide
Description
(2Z)-N-[2-(DIETHYLAMINO)ETHYL]-3-[1-(DIMETHYLSULFAMOYL)-1H-INDOL-3-YL]-2-[(4-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its intricate structure, which includes an indole ring, a dimethylsulfamoyl group, and a methoxyphenyl group. Its unique chemical properties make it a subject of interest in various fields such as chemistry, biology, and medicine.
Properties
Molecular Formula |
C27H35N5O5S |
|---|---|
Molecular Weight |
541.7 g/mol |
IUPAC Name |
N-[(Z)-3-[2-(diethylamino)ethylamino]-1-[1-(dimethylsulfamoyl)indol-3-yl]-3-oxoprop-1-en-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C27H35N5O5S/c1-6-31(7-2)17-16-28-27(34)24(29-26(33)20-12-14-22(37-5)15-13-20)18-21-19-32(38(35,36)30(3)4)25-11-9-8-10-23(21)25/h8-15,18-19H,6-7,16-17H2,1-5H3,(H,28,34)(H,29,33)/b24-18- |
InChI Key |
DMHSQXMCYLQLHA-MOHJPFBDSA-N |
Isomeric SMILES |
CCN(CC)CCNC(=O)/C(=C/C1=CN(C2=CC=CC=C21)S(=O)(=O)N(C)C)/NC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCN(CC)CCNC(=O)C(=CC1=CN(C2=CC=CC=C21)S(=O)(=O)N(C)C)NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-[2-(DIETHYLAMINO)ETHYL]-3-[1-(DIMETHYLSULFAMOYL)-1H-INDOL-3-YL]-2-[(4-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDE typically involves multiple steps, starting with the preparation of the indole ring. The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The dimethylsulfamoyl group is then introduced through a sulfonation reaction, where the indole derivative is treated with dimethylsulfamoyl chloride in the presence of a base such as pyridine.
The next step involves the formation of the methoxyphenyl group, which can be achieved through a Friedel-Crafts acylation reaction. This reaction involves the treatment of anisole with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The final step is the coupling of the indole derivative with the methoxyphenyl group, which is typically carried out through a condensation reaction using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of (2Z)-N-[2-(DIETHYLAMINO)ETHYL]-3-[1-(DIMETHYLSULFAMOYL)-1H-INDOL-3-YL]-2-[(4-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDE involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common in industrial production.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-[2-(DIETHYLAMINO)ETHYL]-3-[1-(DIMETHYLSULFAMOYL)-1H-INDOL-3-YL]-2-[(4-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups.
Scientific Research Applications
(2Z)-N-[2-(DIETHYLAMINO)ETHYL]-3-[1-(DIMETHYLSULFAMOYL)-1H-INDOL-3-YL]-2-[(4-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is used to study cellular processes and interactions. Its ability to interact with specific proteins and enzymes makes it valuable in understanding biochemical pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its interactions with biological targets can lead to the discovery of novel treatments for various diseases.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in advanced manufacturing processes.
Mechanism of Action
The mechanism of action of (2Z)-N-[2-(DIETHYLAMINO)ETHYL]-3-[1-(DIMETHYLSULFAMOYL)-1H-INDOL-3-YL]-2-[(4-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDE involves its interaction with specific molecular targets. The compound binds to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
4-Methoxyphenethylamine: Used in the synthesis of various organic compounds.
Uniqueness
What sets (2Z)-N-[2-(DIETHYLAMINO)ETHYL]-3-[1-(DIMETHYLSULFAMOYL)-1H-INDOL-3-YL]-2-[(4-METHOXYPHENYL)FORMAMIDO]PROP-2-ENAMIDE apart from these similar compounds is its complex structure and diverse functional groups. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
